molecular formula C15H16Cl2FNO B2439208 {1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride CAS No. 289717-26-6

{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride

Cat. No.: B2439208
CAS No.: 289717-26-6
M. Wt: 316.2
InChI Key: JNJSWZRXMXZDQW-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a fluorophenyl group, and an ethylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and 5-fluoro-2-nitrobenzene.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic aromatic substitution reaction. This is achieved by reacting 4-chlorophenol with 5-fluoro-2-nitrobenzene in the presence of a base such as potassium carbonate.

    Reduction: The nitro group in the intermediate compound is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is then alkylated with methyl iodide to introduce the methyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}amine: This compound lacks the methyl group, which may affect its reactivity and biological activity.

    1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(ethyl)amine hydrochloride: The presence of an ethyl group instead of a methyl group can lead to differences in chemical properties and applications.

    1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine: The absence of the hydrochloride salt form may influence its solubility and stability.

The uniqueness of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO.ClH/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13;/h3-10,18H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJSWZRXMXZDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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